Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone
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Overview
Description
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Trimethoxybenzyl Group: The 2,3,4-trimethoxybenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Trimethoxybenzyl Derivatives: Compounds containing the 2,3,4-trimethoxybenzyl group.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Uniqueness
Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to its combination of the piperidine ring, trimethoxybenzyl group, and methanone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .
Properties
Molecular Formula |
C21H32N2O4 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
piperidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-10-9-16(19(26-2)20(18)27-3)14-22-11-7-8-17(15-22)21(24)23-12-5-4-6-13-23/h9-10,17H,4-8,11-15H2,1-3H3 |
InChI Key |
OAKXFBOXXLQOHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC |
Origin of Product |
United States |
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